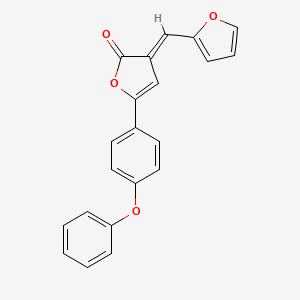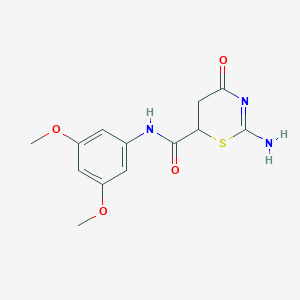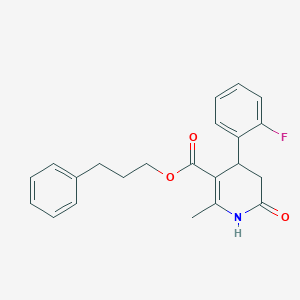
(3E)-3-(furan-2-ylmethylidene)-5-(4-phenoxyphenyl)furan-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3E)-3-[(FURAN-2-YL)METHYLIDENE]-5-(4-PHENOXYPHENYL)-2,3-DIHYDROFURAN-2-ONE: is an organic compound characterized by its unique structure, which includes a furan ring and a phenoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3E)-3-[(FURAN-2-YL)METHYLIDENE]-5-(4-PHENOXYPHENYL)-2,3-DIHYDROFURAN-2-ONE typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, where furan-2-carbaldehyde reacts with 5-(4-phenoxyphenyl)-2,3-dihydrofuran-2-one in the presence of a base such as piperidine. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the furan ring to a tetrahydrofuran derivative.
Substitution: Electrophilic substitution reactions can occur on the phenoxyphenyl group, where halogenation or nitration can introduce new functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Palladium on carbon, hydrogen gas, under atmospheric or elevated pressure.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid, sulfuric acid), under controlled temperature and solvent conditions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Tetrahydrofuran derivatives.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets are explored to understand its effects on cellular processes and its potential as a therapeutic agent.
Medicine: The compound’s potential medicinal properties are investigated, particularly its ability to interact with specific enzymes or receptors. This research aims to develop new drugs for treating diseases such as cancer, inflammation, and infections.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
作用機序
The mechanism by which (3E)-3-[(FURAN-2-YL)METHYLIDENE]-5-(4-PHENOXYPHENYL)-2,3-DIHYDROFURAN-2-ONE exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity, block receptor signaling, or alter gene expression, resulting in therapeutic outcomes.
類似化合物との比較
Allylamine: An organic compound with a similar amine group but different structural features.
tert-Butylamine: Another amine compound with distinct properties and applications.
3-(Trifluoromethyl)benzylamine: A compound with a trifluoromethyl group, used in different chemical contexts.
Uniqueness: (3E)-3-[(FURAN-2-YL)METHYLIDENE]-5-(4-PHENOXYPHENYL)-2,3-DIHYDROFURAN-2-ONE stands out due to its combination of a furan ring and a phenoxyphenyl group, which imparts unique chemical reactivity and biological activity. This structural uniqueness allows for diverse applications and makes it a valuable compound in various research and industrial fields.
特性
分子式 |
C21H14O4 |
|---|---|
分子量 |
330.3 g/mol |
IUPAC名 |
(3E)-3-(furan-2-ylmethylidene)-5-(4-phenoxyphenyl)furan-2-one |
InChI |
InChI=1S/C21H14O4/c22-21-16(13-19-7-4-12-23-19)14-20(25-21)15-8-10-18(11-9-15)24-17-5-2-1-3-6-17/h1-14H/b16-13+ |
InChIキー |
OLRVKWLSMSMVSE-DTQAZKPQSA-N |
異性体SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=C/C(=C\C4=CC=CO4)/C(=O)O3 |
正規SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CC(=CC4=CC=CO4)C(=O)O3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-ethyl-6-(hexylamino)-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B15029599.png)
![6-chloro-2-{(2E)-2-[(2-chloro-7-methoxyquinolin-3-yl)methylidene]hydrazinyl}-4-phenylquinazoline](/img/structure/B15029605.png)
![6-methyl-2-[(4-nitrobenzyl)thio]pyrimidin-4(3H)-one](/img/structure/B15029612.png)
![1-({[1-(propan-2-yl)-1H-benzimidazol-2-yl]amino}methyl)naphthalen-2-ol](/img/structure/B15029613.png)
![7-(3-ethoxypropyl)-6-imino-11-methyl-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15029614.png)
![3-Methyl-1-[(2-phenylethyl)amino]-2-(prop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B15029630.png)
![5'-(2-Methoxyethyl) 3'-methyl 2'-amino-1,6'-dimethyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B15029643.png)
![2-{[3-cyano-4-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B15029651.png)


![4-methyl-3,9-diphenyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B15029670.png)
![2-Oxobenzo[d][1,3]oxathiol-5-yl 4-methylbenzoate](/img/structure/B15029685.png)
![ethyl 4-[({(2E)-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetyl)amino]benzoate](/img/structure/B15029691.png)
![Methyl 5-methyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B15029698.png)
